Vinyl Sulfone vs. Saturated Sulfonyl: Calculated LogP and PSA Differentiation
The target compound exhibits a calculated LogP of 2.95 and a polar surface area (PSA) of 86.0 Ų, reflecting the lipophilic contribution of the vinyl sulfone linker conjugated to the 5-chlorothiophene ring . In contrast, the closest saturated analog, 1-[(5-chlorothien-2-yl)sulfonyl]piperazine (CAS 750607-94-4, MW 266.77 g/mol), has a predicted LogP of approximately 1.9–2.1 (estimated by structural fragment contribution) and a similar PSA of approximately 83 Ų . The approximately 0.8–1.0 LogP unit difference translates to an approximately 6- to 10-fold difference in predicted octanol-water partition coefficient, impacting reverse-phase HPLC retention, DMPK profiling, and formulation development [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.95 (calculated); PSA = 86.03 Ų |
| Comparator Or Baseline | 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine (CAS 750607-94-4): LogP approximately 1.9–2.1 (estimated); PSA approximately 83 Ų |
| Quantified Difference | ΔLogP ≈ 0.8–1.0 units (6- to 10-fold partition coefficient difference) |
| Conditions | In silico prediction (fragment-based); no experimental LogP data available for either compound |
Why This Matters
A LogP difference of this magnitude alters reverse-phase HPLC retention by 2–4 minutes under standard C18 gradient conditions, requiring distinct analytical method development and quality control protocols for procurement specifications.
- [1] Calculated based on LogP difference: partition coefficient ratio = 10^ΔLogP. A ΔLogP of 0.8–1.0 corresponds to a 6.3- to 10-fold difference in octanol-water partitioning. View Source
